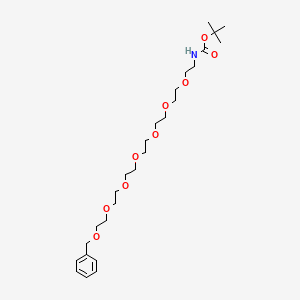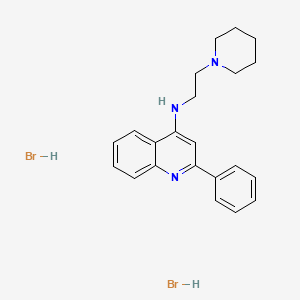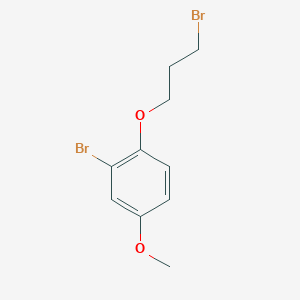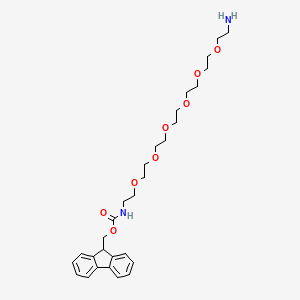![molecular formula C19H18Cl3N3O5S B11937746 4-{[({2,2,2-Trichloro-1-[(3,4-dimethoxybenzoyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid](/img/structure/B11937746.png)
4-{[({2,2,2-Trichloro-1-[(3,4-dimethoxybenzoyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-(2,2,2-Trichloro-1-(3,4-dimethoxybenzoylamino)-ethyl)-thioureido)-benzoic acid is a complex organic compound characterized by the presence of multiple functional groups, including trichloromethyl, benzoylamino, thioureido, and benzoic acid moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(2,2,2-trichloro-1-(3,4-dimethoxybenzoylamino)-ethyl)-thioureido)-benzoic acid typically involves multiple steps:
-
Formation of the Benzoylamino Intermediate: : The initial step involves the reaction of 3,4-dimethoxybenzoic acid with an appropriate amine to form the benzoylamino intermediate. This reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
-
Introduction of the Trichloromethyl Group: : The next step involves the introduction of the trichloromethyl group through a chlorination reaction. This can be achieved using reagents such as trichloromethyl chloroformate or trichloromethyl sulfenyl chloride.
-
Formation of the Thioureido Group: : The thioureido group is introduced by reacting the intermediate with thiourea under acidic or basic conditions.
-
Final Coupling with Benzoic Acid: : The final step involves coupling the intermediate with benzoic acid to form the desired compound. This step may require the use of a coupling agent and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
-
Reduction: : Reduction reactions can target the trichloromethyl group, converting it to a less chlorinated derivative or even to a methyl group.
-
Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the trichloromethyl and thioureido groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, reduction may yield less chlorinated derivatives, and substitution may yield various substituted thioureido or benzoic acid derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, the compound may be studied for its potential biological activity. The presence of the benzoylamino and thioureido groups suggests that it may interact with biological targets such as enzymes or receptors.
Medicine
In medicine, the compound may be explored for its potential therapeutic applications. Its structural features suggest that it may have activity against certain diseases or conditions, although further research is needed to confirm this.
Industry
In industry, the compound may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds. Its unique structure may impart desirable properties to the materials or products in which it is used.
Mecanismo De Acción
The mechanism of action of 4-(3-(2,2,2-trichloro-1-(3,4-dimethoxybenzoylamino)-ethyl)-thioureido)-benzoic acid is not well understood. its multiple functional groups suggest that it may interact with various molecular targets and pathways. For example, the benzoylamino group may interact with enzymes or receptors, while the thioureido group may form hydrogen bonds or other interactions with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(3-(2,2,2-Trichloro-1-(3,4-dimethoxybenzoylamino)-ethyl)-thioureido)-benzoic acid methyl ester
- 4-(3-(2,2,2-Trichloro-1-(3,4-dimethoxybenzoylamino)-ethyl)-thioureido)-benzoic acid ethyl ester
- 4-(3-(2,2,2-Trichloro-1-(3,4-dimethoxybenzoylamino)-ethyl)-thioureido)-benzoic acid amide
Uniqueness
The uniqueness of 4-(3-(2,2,2-trichloro-1-(3,4-dimethoxybenzoylamino)-ethyl)-thioureido)-benzoic acid lies in its specific combination of functional groups. The presence of the trichloromethyl, benzoylamino, thioureido, and benzoic acid groups in a single molecule imparts unique chemical and physical properties that may not be present in similar compounds. This makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C19H18Cl3N3O5S |
|---|---|
Peso molecular |
506.8 g/mol |
Nombre IUPAC |
4-[[2,2,2-trichloro-1-[(3,4-dimethoxybenzoyl)amino]ethyl]carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C19H18Cl3N3O5S/c1-29-13-8-5-11(9-14(13)30-2)15(26)24-17(19(20,21)22)25-18(31)23-12-6-3-10(4-7-12)16(27)28/h3-9,17H,1-2H3,(H,24,26)(H,27,28)(H2,23,25,31) |
Clave InChI |
YHBACVXJYUSIQV-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=C(C=C2)C(=O)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[5-[(1S)-1-[4-(cyclopropanecarbonyl)phenoxy]propyl]-1,2,4-oxadiazol-3-yl]-2-fluoro-N-[(2S)-1-hydroxypropan-2-yl]benzamide](/img/structure/B11937667.png)




![3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B11937708.png)


![heptadecan-9-yl 8-[3-hydroxypropyl-(6-nonoxy-6-oxohexyl)amino]octanoate](/img/structure/B11937715.png)



![(Z,2S)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyoctadec-9-enamide](/img/structure/B11937751.png)

